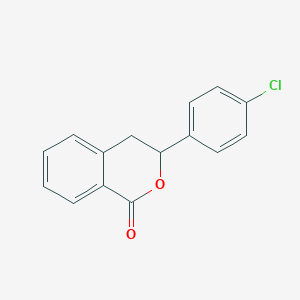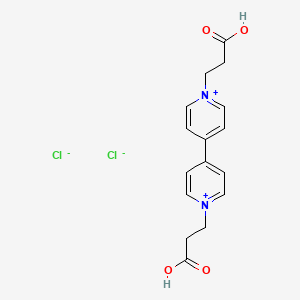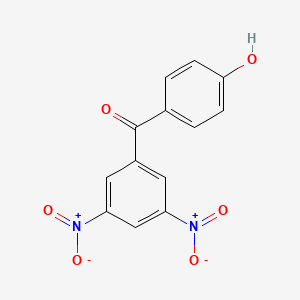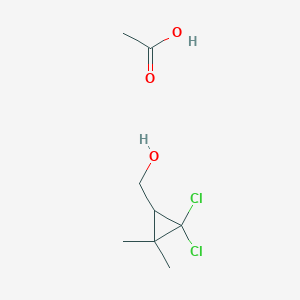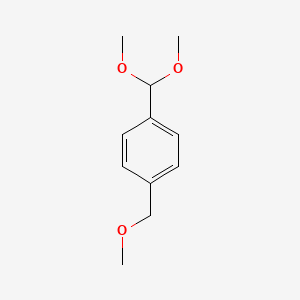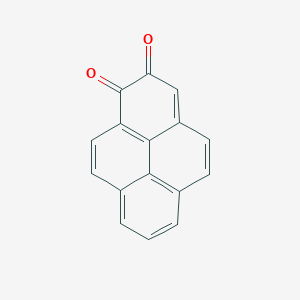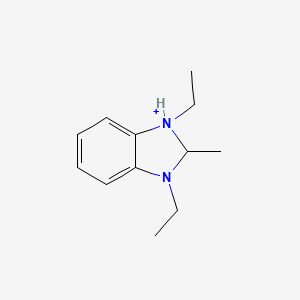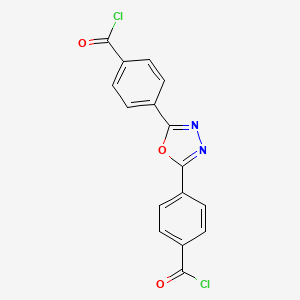
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dibenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of hydrazides with diacid chlorides. One common method is the cyclization of diacylhydrazines in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties.
Medicinal Chemistry:
Biological Research: It is studied for its interactions with biological molecules and potential use as a biochemical probe.
Industrial Applications: The compound is used in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with biological targets through hydrogen bonding or π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis[4-(methoxycarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(aminocarbonyl)phenyl]-1,3,4-oxadiazole
- 2,5-Bis[4-(hydroxycarbonyl)phenyl]-1,3,4-oxadiazole
Uniqueness
2,5-Bis[4-(chlorocarbonyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of chlorocarbonyl groups, which provide distinct reactivity compared to other similar compounds This allows for specific chemical modifications and interactions that are not possible with other derivatives
Propiedades
Número CAS |
40874-25-7 |
|---|---|
Fórmula molecular |
C16H8Cl2N2O3 |
Peso molecular |
347.1 g/mol |
Nombre IUPAC |
4-[5-(4-carbonochloridoylphenyl)-1,3,4-oxadiazol-2-yl]benzoyl chloride |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-13(21)9-1-5-11(6-2-9)15-19-20-16(23-15)12-7-3-10(4-8-12)14(18)22/h1-8H |
Clave InChI |
PEXYKZYRRDLSHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
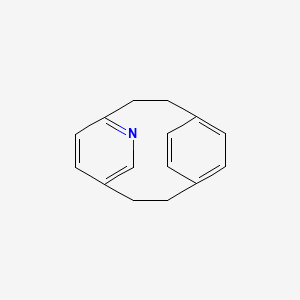
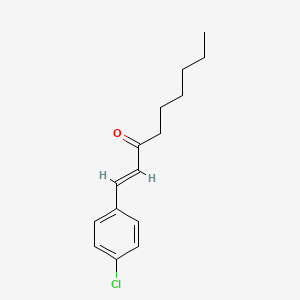
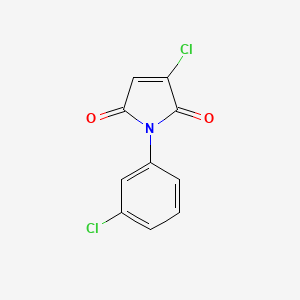
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
